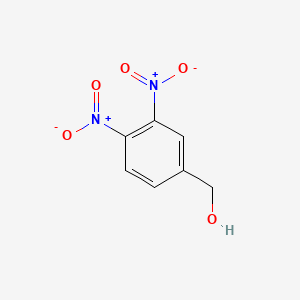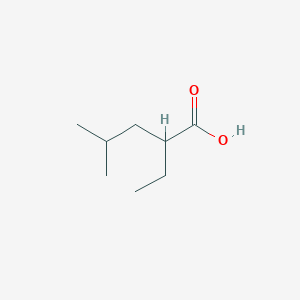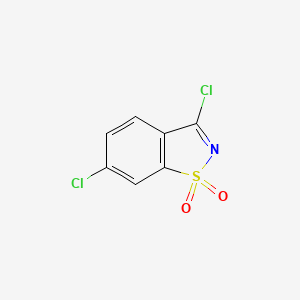![molecular formula C6H10ClNO3 B1346035 2-[(2-氯乙酰)氨基]乙酸乙酯 CAS No. 41602-50-0](/img/structure/B1346035.png)
2-[(2-氯乙酰)氨基]乙酸乙酯
描述
Ethyl 2-[(2-chloroacetyl)amino]acetate is a chemical compound with the molecular formula C6H10ClNO3 . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(2-chloroacetyl)amino]acetate consists of 6 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
Ethyl 2-[(2-chloroacetyl)amino]acetate has a molecular weight of 179.6 . More detailed physical and chemical properties are not available in the search results.
科学研究应用
分子对接与酶抑制
2-[(2-氯乙酰)氨基]乙酸乙酯衍生物已被合成并评估其对 α-葡萄糖苷酶和 β-葡萄糖苷酶的抑制活性。这些化合物表现出显着的酶抑制,表明在治疗糖尿病和相关代谢紊乱中具有潜在应用。分子对接研究进一步阐明了它们的作用方式,为它们的治疗潜力提供了见解 (Babar 等人,2017 年)。
抗肿瘤活性
新型 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘[1,2-b]吡喃-8-基)氧基]乙酸乙酯衍生物的合成显示出对癌细胞增殖的明显抑制作用。这为开发新的抗肿瘤剂提供了有希望的途径,突出了该化合物在肿瘤学研究中的相关性 (Liu 等人,2018 年)。
N-氯乙酰氨基酸的合成与表征
研究重点是利用 2-[(2-氯乙酰)氨基]乙酸乙酯作为前体来制备和表征 N-氯乙酰氨基酸。这些研究有助于了解氨基酸衍生物的性质及其在肽合成和药物开发中的应用 (Nian,2002 年)。
杂环化合物的反应性和合成
已经探索了氯乙酰化 β-烯胺化合物的反应性,包括 2-[(2-氯乙酰)氨基]乙酸乙酯衍生物,用于合成各种杂环化合物。这些研究对于开发新的有机合成方法和发现具有潜在药用价值的化合物至关重要 (Braibante 等人,2002 年)。
甘氨酸酯衍生物的合成
2-[(2-氯乙酰)氨基]乙酸乙酯已用于通过 Ugi 四组分反应合成甘氨酸酯衍生物。这证明了其在创建复杂分子中的实用性,为药物化学和药物发现领域做出了贡献 (Ganesh 等人,2017 年)。
安全和危害
Ethyl 2-[(2-chloroacetyl)amino]acetate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . If inhaled, the person should be moved to fresh air and given oxygen if breathing is difficult .
属性
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHWWBSVIZYONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961837 | |
| Record name | 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-chloroacetyl)amino]acetate | |
CAS RN |
41602-50-0 | |
| Record name | Glycine, N-(2-chloroacetyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041602500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Chloroacetyl)glycine ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














